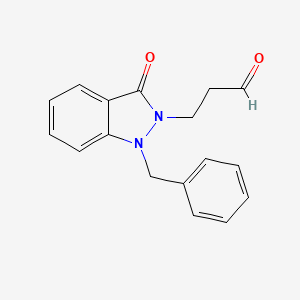
3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The reaction conditions often include the use of transition metal catalysts such as copper or silver, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process may include steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanoic acid
Reduction: 3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indazole core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 1-Benzyl-3-oxo-1,3-dihydro-2H-indazole
- 3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanoic acid
- 3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanol
Uniqueness
3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal is unique due to the presence of both an indazole core and an aldehyde functional group. This combination allows for diverse chemical reactivity and potential biological activity. The compound’s structure enables it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
3-(1-benzyl-3-oxoindazol-2-yl)propanal |
InChI |
InChI=1S/C17H16N2O2/c20-12-6-11-18-17(21)15-9-4-5-10-16(15)19(18)13-14-7-2-1-3-8-14/h1-5,7-10,12H,6,11,13H2 |
InChIキー |
MCVDNYAVTMNEQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
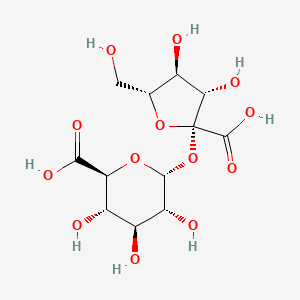

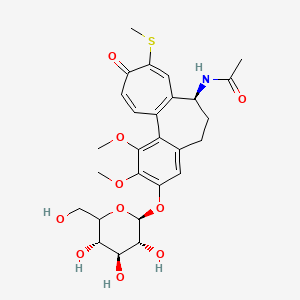
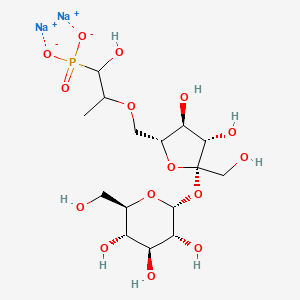
![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)

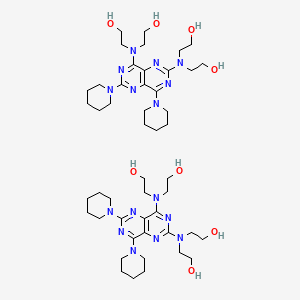
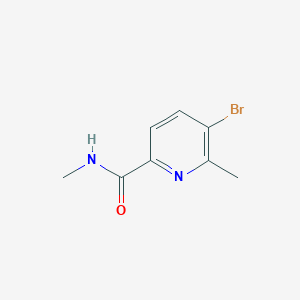


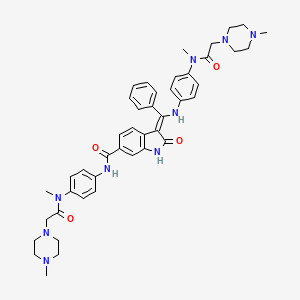
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
